2,2'-[Sulfinylbis(methylene)]dipyridine
Description
2,2'-[Sulfinylbis(methylene)]dipyridine is a sulfur-bridged dipyridine derivative characterized by a sulfinyl (S=O) group connecting two methylene-linked pyridine rings. This structure confers unique electronic and steric properties, distinguishing it from other dipyridine-based ligands. The sulfinyl group introduces asymmetry and polarity, influencing its coordination behavior, solubility, and reactivity.
Properties
CAS No. |
6075-48-5 |
|---|---|
Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylsulfinylmethyl)pyridine |
InChI |
InChI=1S/C12H12N2OS/c15-16(9-11-5-1-3-7-13-11)10-12-6-2-4-8-14-12/h1-8H,9-10H2 |
InChI Key |
SDEDMTHASZIXSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CS(=O)CC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Sulfinylbis(methylene)]dipyridine typically involves the reaction of 2,2’-bipyridine with a sulfinylating agent. One common method includes the use of dichloromethane as a solvent and a sulfinyl chloride as the sulfinylating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2’-[Sulfinylbis(methylene)]dipyridine may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Sulfinylbis(methylene)]dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,2’-[Sulfinylbis(methylene)]dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,2’-[Sulfinylbis(methylene)]dipyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s sulfinyl group plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Key Observations:
- Sulfinyl vs. Ether Bridges : The sulfinyl group (S=O) in the target compound is more polar and electron-withdrawing than the ether bridge in 2,2’-(oxydimethanediyl)dipyridine, likely reducing pyridine’s basicity and altering metal-ligand bond strengths .
- Phosphine vs. Sulfinyl Bridges : Phosphine-bridged analogs (e.g., 2,2’-(Phenylphosphinediyl)dipyridine) exhibit stronger π-acceptor properties, favoring interactions with soft metal centers (e.g., Rh, Pd), whereas the sulfinyl group may prefer harder acids or redox-active metals .
- Steric and Conformational Flexibility : The methylene groups in the sulfinyl bridge introduce conformational flexibility, contrasting with rigid structures like unmodified 2,2'-dipyridine or sterically hindered 6,6'-dimethyl derivatives .
Coordination Chemistry and Functional Performance
- This contrasts with 2,2’-dipyridine, which acts as a classic bidentate N-donor . Electrochemical Behavior: In electroless copper plating, unmodified 2,2'-dipyridine enhances formaldehyde oxidation currents by ~20% at optimal concentrations, whereas sulfinyl derivatives might alter redox potentials due to electron-withdrawing effects .
Catalytic and Material Applications :
- Sulfinyl-bridged ligands could mimic the role of 2,2'-(5-bromo-1,3-phenylene)dipyridine () in catalysis, where halogen substituents enable cross-coupling reactions.
- Compared to benzimidazole-dipyridine hybrids (), sulfinyl analogs may exhibit improved solubility and tunable Lewis acidity for applications in biomimetic chemistry or materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
